1,4-Bis(4-fluorophenyl)benzo[G]phthalazine
CAS No.: 820233-85-0
Cat. No.: VC16787099
Molecular Formula: C24H14F2N2
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820233-85-0 |
|---|---|
| Molecular Formula | C24H14F2N2 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 1,4-bis(4-fluorophenyl)benzo[g]phthalazine |
| Standard InChI | InChI=1S/C24H14F2N2/c25-19-9-5-15(6-10-19)23-21-13-17-3-1-2-4-18(17)14-22(21)24(28-27-23)16-7-11-20(26)12-8-16/h1-14H |
| Standard InChI Key | AUZNMQMIHJVUMC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1,4-bis(4-fluorophenyl)benzo[g]phthalazine, reflects its fused bicyclic structure. The benzo[g]phthalazine core consists of a naphthalene system fused to a phthalazine ring, with fluorine-substituted phenyl groups at the 1- and 4-positions. Key structural identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
| InChIKey | AUZNMQMIHJVUMC-UHFFFAOYSA-N |
| Topological Polar SA | 25.8 Ų |
| XLogP3 | 5.6 (hydrophobicity estimate) |
The presence of fluorine atoms enhances electron-withdrawing effects, potentially influencing reactivity and solubility . The planar aromatic system may facilitate π-π stacking interactions, a feature relevant to supramolecular chemistry.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are unavailable, computational analyses predict:
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Mass spectrometry: A base peak at m/z 368.4 corresponding to the molecular ion .
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UV-Vis: Absorption maxima in the 250–300 nm range due to π→π* transitions in the aromatic system.
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Thermal stability: Decomposition above 300°C, inferred from analogous phthalazine derivatives .
Synthesis and Preparation
Hypothetical Synthetic Routes
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Nucleophilic substitution: Reacting 1,4-dichlorobenzo[g]phthalazine with 4-fluorophenyl Grignard reagents.
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Condensation reactions: Using o-phthalaldehyde and bis(4-fluorophenyl)amine in the presence of acidic catalysts .
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Cross-coupling: Suzuki-Miyaura coupling between halogenated phthalazines and fluorophenyl boronic acids .
A proposed multi-step synthesis is outlined below:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Bromination | Br₂, FeBr₃, 80°C |
| 2 | Grignard formation | Mg, THF, 4-fluorobromobenzene |
| 3 | Nucleophilic substitution | 1,4-dibromobenzo[g]phthalazine |
| 4 | Purification | Column chromatography (SiO₂) |
Yield optimization may require advanced techniques like continuous flow reactors to enhance purity.
Future Directions
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